molecular formula C21H27N5O2S B2647911 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 860611-36-5

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2647911
CAS No.: 860611-36-5
M. Wt: 413.54
InChI Key: ATMZCWVTRRSTCO-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a triazolothiadiazine derivative characterized by a nitro group at the 3-position of the C-6 phenyl ring and a 4-pentylcyclohexyl group at the C-3 position. This scaffold is part of a broader class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21-25(20)24-19(14-29-21)17-7-5-8-18(13-17)26(27)28/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMZCWVTRRSTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound is characterized by a triazole-thiadiazine backbone which is known for its potential pharmacological properties. The presence of a nitrophenyl group and a pentylcyclohexyl moiety enhances its lipophilicity and biological interactions.

Molecular Formula

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • CAS Number : 860611-36-5

Pharmacological Properties

Research indicates that compounds with a similar structure to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that triazole-thiadiazine derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from triazoles have been reported to inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
  • Anti-inflammatory Effects : Triazole derivatives are often evaluated for their anti-inflammatory properties. The presence of specific substituents can enhance these effects .

Case Studies

  • Synthesis and Testing : A study synthesized several derivatives of triazolo-thiadiazines and tested their biological activities. Among them, certain compounds exhibited promising anticancer activity against breast and colon cancer cell lines .
  • Mechanism of Action : Research has suggested that these compounds may exert their effects through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Synthesis Pathways

StepReagents/ConditionsYield (%)
Initial condensationAromatic acids with 3-furoyl-4-amino-5-mercapto-1,2,4-triazole in phosphoryl chloride78-88%
CyclizationAqueous sodium hydroxide treatment74-86%

Comparison with Similar Compounds

Key Structural Features

Compound C-6 Substituent C-3 Substituent Molecular Formula Notable Properties
Target Compound 3-Nitrophenyl 4-Pentylcyclohexyl C21H26N5O2S High lipophilicity, electron-deficient aryl
6-(4-Chlorophenyl)-3-(4-pentylcyclohexyl) 4-Chlorophenyl 4-Pentylcyclohexyl C21H27ClN4S Enhanced halogen-mediated binding
3-(3,4,5-Trimethoxyphenyl)-6-(3-fluoro-4-methoxyphenyl) 3-Fluoro-4-methoxyphenyl 3,4,5-Trimethoxyphenyl C21H20FN5O3S Tubulin inhibition (IC50 < 1 µM)
6-(4-Methoxyphenyl)-3-(pyrazolyl) 4-Methoxyphenyl 5-Methyl-1-phenylpyrazolyl C19H16N6OS Alkaline phosphatase inhibition (IC50 = 1.32 µM)

Anticancer Activity

  • : 6-Aryl-3-(aryl/hetaryl)triazolothiadiazines showed mean growth inhibition of 45.44% (compound 113h) against NCI-60 cell lines. The nitro group in the target compound may mimic electron-withdrawing effects of p-chlorophenyl, enhancing activity .
  • : A tubulin inhibitor (5e) with 3,4,5-trimethoxyphenyl and fluoro-methoxy substituents demonstrated submicromolar potency. The target’s nitro group could similarly stabilize interactions with tubulin’s colchicine-binding site .

Antimicrobial Activity

  • : 6-Aryl-3-(methylsulfonylbenzyl) derivatives exhibited MIC values of 1.56–3.125 mg/mL against E. coli and C. albicans. The nitro group may improve penetration through bacterial membranes compared to sulfonyl groups .
  • : Chlorophenyl-substituted analogs showed broad-spectrum antimicrobial activity. Nitro substitution could enhance oxidative stress in pathogens via nitroreductase activation .

Enzyme Inhibition

  • : Pyridinyl-substituted triazolothiadiazines inhibited acetylcholinesterase (IC50 = 12.2–16.6 µM). The nitro group’s electron-withdrawing nature may increase interactions with catalytic serine residues .
  • : PDE4 inhibitors (e.g., compound 10) with dimethoxyphenyl groups achieved nanomolar potency. The target’s cyclohexyl group might improve selectivity for PDE4 isoforms .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Nitro groups reduce aqueous solubility, which may necessitate prodrug strategies or formulation adjustments .
  • Metabolic Stability : The cyclohexyl group could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Structure-Activity Relationship (SAR) Trends

  • C-6 Position: Electron-withdrawing groups (NO2, Cl) enhance anticancer and enzyme inhibitory activities by polarizing the aryl ring for π-π stacking .
  • C-3 Position : Bulky substituents (e.g., 4-pentylcyclohexyl) improve target selectivity and pharmacokinetic profiles by occupying hydrophobic pockets .

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